The compound is categorized under pyridine derivatives and carboxylic acids. It can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem . Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 2,5-dimethylpyridine-3-carboxylic acid can be achieved through several methods:
These methods emphasize the importance of controlling reaction parameters to optimize yield and purity .
The molecular structure of 2,5-dimethylpyridine-3-carboxylic acid consists of:
The structural formula can be represented as follows:
The InChI code for this compound is InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5;/h3-4H,1-2H3,(H,10,11)
. This representation highlights the connectivity of atoms in the molecule.
2,5-Dimethylpyridine-3-carboxylic acid is involved in several chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or physical properties .
The mechanism of action for 2,5-dimethylpyridine-3-carboxylic acid involves its interaction with biological targets:
Research has shown that modifications to this compound can enhance its activity against specific targets, making it a candidate for drug development .
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
2,5-Dimethylpyridine-3-carboxylic acid has several scientific applications:
These applications highlight the versatility of 2,5-dimethylpyridine-3-carboxylic acid in both academic research and industrial settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2